molecular formula C19H17ClN4O3 B13886218 Methyl 8-chloro-2-morpholin-4-yl-4-phenylpyrido[3,2-d]pyrimidine-6-carboxylate

Methyl 8-chloro-2-morpholin-4-yl-4-phenylpyrido[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B13886218
M. Wt: 384.8 g/mol
InChI Key: AVJPUTFXCYQMCS-UHFFFAOYSA-N
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Description

Methyl 8-chloro-2-morpholin-4-yl-4-phenylpyrido[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyridopyrimidines. This compound is characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidine core substituted with a chloro group, a morpholine ring, and a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-chloro-2-morpholin-4-yl-4-phenylpyrido[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-3-formylquinoline with morpholine and phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-chloro-2-morpholin-4-yl-4-phenylpyrido[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 8-chloro-2-morpholin-4-yl-4-phenylpyrido[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 8-chloro-2-morpholin-4-yl-4-phenylpyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure but differ in their substituents.

    Pyrido[3,4-d]pyrimidines: Another class of compounds with a different arrangement of nitrogen atoms in the pyridine ring.

    Pyrido[4,3-d]pyrimidines: Compounds with a similar core but different functional groups.

Uniqueness

Methyl 8-chloro-2-morpholin-4-yl-4-phenylpyrido[3,2-d]pyrimidine-6-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H17ClN4O3

Molecular Weight

384.8 g/mol

IUPAC Name

methyl 8-chloro-2-morpholin-4-yl-4-phenylpyrido[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H17ClN4O3/c1-26-18(25)14-11-13(20)16-17(21-14)15(12-5-3-2-4-6-12)22-19(23-16)24-7-9-27-10-8-24/h2-6,11H,7-10H2,1H3

InChI Key

AVJPUTFXCYQMCS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C(=C1)Cl)N=C(N=C2C3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

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